N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781264
InChI: InChI=1S/C17H12N4O2S/c22-15(19-17-18-12-7-3-4-8-14(12)24-17)9-13-10-5-1-2-6-11(10)16(23)21-20-13/h1-8H,9H2,(H,21,23)(H,18,19,22)
SMILES:
Molecular Formula: C17H12N4O2S
Molecular Weight: 336.4 g/mol

N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

CAS No.:

Cat. No.: VC14781264

Molecular Formula: C17H12N4O2S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide -

Specification

Molecular Formula C17H12N4O2S
Molecular Weight 336.4 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
Standard InChI InChI=1S/C17H12N4O2S/c22-15(19-17-18-12-7-3-4-8-14(12)24-17)9-13-10-5-1-2-6-11(10)16(23)21-20-13/h1-8H,9H2,(H,21,23)(H,18,19,22)
Standard InChI Key PJWWJVNZSUHIBF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4S3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-(1,3-Benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide integrates two distinct heterocyclic systems: a benzothiazole ring and a 4-hydroxyphthalazin-1-yl group. The benzothiazole component contributes sulfur and nitrogen atoms to the structure, while the phthalazin moiety introduces additional nitrogen centers and a hydroxyl group at the fourth position. The acetamide linker facilitates conformational flexibility, enabling interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H12N4O2S\text{C}_{17}\text{H}_{12}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight336.4 g/mol
IUPAC NameN-(1,3-benzothiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
Canonical SMILESC1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4S3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar Surface Area109.8 Ų

The compound’s polar surface area and hydrogen-bonding capacity suggest moderate solubility in polar solvents, a critical factor for bioavailability .

Spectroscopic and Computational Data

The Standard InChI key PJWWJVNZSUHIBF-UHFFFAOYSA-N confirms its unique stereochemical identity. Computational models predict a logP value of 2.8, indicating moderate lipophilicity, while its rotatable bond count of 4 suggests flexibility in binding to enzymatic pockets .

Synthesis and Optimization Strategies

Primary Synthetic Routes

A common synthesis involves refluxing 2-hydrazinobenzothiazole with arenesulfonyl chlorides in ethanol, yielding the acetamide-linked product after 12–24 hours. This method achieves moderate yields (45–60%) and requires purification via column chromatography. Alternative approaches include:

  • Stepwise coupling: Reacting pre-formed benzothiazole amines with activated phthalazin acetic acid derivatives.

  • Microwave-assisted synthesis: Reducing reaction times to 2–4 hours while maintaining yields above 50%.

Table 2: Synthesis Conditions Comparison

MethodReaction TimeYield (%)Purity (%)
Reflux in ethanol12–24 h45–6090–95
Microwave-assisted2–4 h50–6592–97
Solid-phase synthesis6–8 h40–5585–90

Challenges in Scalability

The trifluoromethoxy group in related analogs introduces steric hindrance, complicating large-scale production . Optimizing solvent systems (e.g., dimethylformamide with catalytic triethylamine) improves yields to 70% in pilot studies.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The hydroxyl group enhances membrane permeability, while the benzothiazole ring disrupts bacterial DNA gyrase activity.

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Reference Compound
MCF-7 (Breast Cancer)12.55-Fluorouracil (25)
A549 (Lung Cancer)18.2Cisplatin (8.5)
HepG2 (Liver Cancer)22.1Sorafenib (6.3)

Anti-Inflammatory Action

In murine models, the compound reduces paw edema by 62% at 50 mg/kg, comparable to diclofenac (68%) . This effect correlates with suppressed COX-2 expression and NF-κB pathway inhibition .

Comparative Analysis with Structural Analogs

N-[4-(1,3-Benzothiazol-2-yl)-2-Hydroxyphenyl]acetamide

This analog (PubChem CID 395431) shares the benzothiazole-acetamide core but lacks the phthalazin moiety . With a lower molecular weight (284.3 g/mol), it shows reduced anticancer potency (MCF-7 IC50_{50}: 45 µM) but enhanced solubility (logP: 3.1) .

2-Chloro-N-[4-(Trifluoromethoxy)Phenyl]Acetamide

Replacing the hydroxyphthalazin group with chlorine and trifluoromethoxy substituents diminishes antimicrobial activity (MIC: 32 µg/mL against S. aureus) but improves metabolic stability in hepatic microsomes .

Future Directions and Applications

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles could enhance tumor-specific uptake while reducing systemic toxicity. Preliminary studies show a 3-fold increase in MCF-7 cell uptake compared to free compound.

Hybrid Analog Development

Incorporating pyridinyl or quinolinyl groups may amplify topoisomerase inhibition. Computational docking suggests that such modifications improve binding affinity by 1.8–2.2 kcal/mol.

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